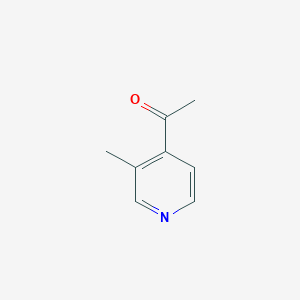

4-Acetyl-3-methylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Academic Contexts

Pyridine (C5H5N), an aromatic heterocyclic compound, serves as a fundamental building block in a vast array of chemical syntheses. rsc.org Its nitrogen-bearing ring structure is a common feature in many naturally occurring molecules, including certain vitamins and alkaloids. mdpi.com In the realm of medicinal chemistry, pyridine scaffolds are considered "privileged structures" because of their ability to bind to a wide range of biological targets, leading to a diverse spectrum of pharmacological activities. rsc.orgrsc.org

The presence of the nitrogen atom in the pyridine ring imparts unique properties, such as weak basicity and increased water solubility, which can enhance the pharmacological characteristics of drug molecules. mdpi.com Consequently, pyridine and its derivatives are integral components in numerous FDA-approved drugs. rsc.org Researchers are continually drawn to pyridine-based molecules for their potential in creating new therapeutic agents against a multitude of diseases. rsc.orgrsc.org The versatility of the pyridine scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's properties to optimize its biological activity. frontiersin.org This has led to the development of pyridine-containing compounds with applications as antitumor, antimicrobial, anti-inflammatory, and antiviral agents, among others. mdpi.comfrontiersin.orgchemrxiv.org

Historical Context of 4-Acetyl-3-methylpyridine Studies

While a comprehensive historical timeline for the study of this compound is not extensively documented in readily available literature, its investigation is intrinsically linked to the broader exploration of pyridine chemistry. The synthesis of pyridine derivatives has been a subject of chemical research for over a century, with foundational methods like the Chichibabin pyridine synthesis providing access to a wide range of substituted pyridines. wikipedia.orgbeilstein-journals.org

Early research into pyridine compounds was often driven by the desire to understand the chemical properties and reactivity of this important heterocyclic system. The introduction of functional groups, such as acetyl and methyl groups, onto the pyridine ring allows for further chemical transformations, making compounds like this compound valuable intermediates in organic synthesis. The development of synthetic methodologies to create specific substitution patterns on the pyridine ring has been a continuous area of focus. For instance, the synthesis of related acetylated methylpyridines has been achieved through reactions such as the treatment of a picolinonitrile with a Grignard reagent. rsc.org The study of such reactions has paved the way for the preparation of a diverse library of pyridine derivatives for various research applications.

Scope and Research Trajectories of this compound

Current and future research involving this compound primarily revolves around its utility as a chemical intermediate and building block in the synthesis of more complex molecules. Its structural features—a pyridine ring substituted with both an acetyl and a methyl group—offer multiple reactive sites for chemical modification.

One key area of investigation is its application in medicinal chemistry. As a substituted pyridine, this compound serves as a scaffold for the design and synthesis of novel compounds with potential therapeutic properties. The acetyl group can be a handle for various chemical transformations, such as reduction to an alcohol or conversion to other functional groups, while the pyridine ring itself can interact with biological targets.

In the field of materials science, pyridine derivatives are explored for their potential in creating new materials with specific electronic or optical properties. While direct research on this compound in this area is not prominent, its structural motifs are relevant to the development of functional organic materials. chemrxiv.org

Furthermore, the compound is of interest in the study of chemical reactions and synthesis methodologies. The presence of multiple functional groups allows chemists to explore the selectivity of various reagents and reaction conditions, contributing to the broader understanding of organic chemistry principles. The compound has been identified in some food products, such as coffee, which could suggest a potential role as a biomarker for the consumption of these foods, though this area remains largely unexplored. foodb.ca

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylpyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-5-9-4-3-8(6)7(2)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTAIRKNMHLZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564799 | |

| Record name | 1-(3-Methylpyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82352-00-9 | |

| Record name | 1-(3-Methyl-4-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82352-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylpyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methylpyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetyl-3-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 4 Acetyl 3 Methylpyridine and Its Derivatives

Established Synthetic Routes to 4-Acetyl-3-methylpyridine

The foundational methods for synthesizing the this compound core often involve multi-step processes that have been refined over time. These can be broadly categorized into gas-phase, liquid-phase, and addition-cyclization reactions.

Gas-Phase Synthesis Methods

Gas-phase synthesis offers a method for producing acetylpyridines by reacting a pyridinecarboxylic ester with acetic acid in the presence of a specific catalyst. For instance, the synthesis of 3-acetyl-pyridine has been achieved by passing a mixture of butyl nicotinate (B505614) and acetic acid over a catalyst composed of titanium dioxide and at least one alkali or alkaline earth metal oxide, supported on an alumina-silica substrate. This process is conducted at high temperatures, typically between 350 and 450°C.

In a specific example, a mixture of butyl nicotinate, water, and acetic acid was passed through a tubular reactor filled with the catalyst at 410°C. This reaction yielded 73% of 3-acetylpyridine (B27631) with a conversion rate of 93%. The formation of the pyridine (B92270) ring itself can also be accomplished through gas-phase reactions, such as the condensation of acetylene (B1199291) and ammonia (B1221849) over heterogeneous catalysts. jst.go.jp Catalytic systems based on cadmium oxide and kaolin (B608303) have been shown to be effective in producing methylpyridines at temperatures around 420°C. jst.go.jp

Liquid-Phase Synthesis Methods

Liquid-phase synthesis provides an alternative route, often allowing for milder reaction conditions compared to gas-phase methods. The synthesis of 3-methylpyridine (B133936), a key precursor, can be achieved through the reaction of formaldehyde, paracetaldehyde, ammonia, and acetic acid in a continuous flow-through stirrer vessel or a loop-reactor. google.com This reaction is typically carried out at a temperature of 260-300°C and a pressure of 30-130 bar. google.com One documented example of this process, conducted at 278°C and 100 bar, resulted in a 64.6% yield of 3-picoline. google.com

The synthesis of more complex derivatives, such as N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide, also utilizes liquid-phase conditions. This derivative was synthesized from a 2,3-dihydro-1,3,4-oxadiazole (B8461923) precursor by refluxing in n-butanol with an aqueous solution of sodium acetate (B1210297), achieving a 64% yield. mdpi.com

Addition-Cyclization Reactions

The fundamental chemistry for the formation of the pyridine ring in many of these syntheses is based on addition-cyclization reactions. The synthesis of 3-methylpyridine, for example, generally relies on the reaction of aldehyde and ketene (B1206846) mixtures with an ammonia compound. google.com This type of reaction can be performed in either the gas or liquid phase. google.com

A more complex example of a cyclization reaction is seen in the synthesis of pyrido[3,4-c]pyridazine (B3354903) derivatives. Starting from 4-methyl-3-cyano-pyridine-2,6-diones, an azo coupling with phenyldiazonium salt is performed, followed by a one-pot conversion with dimethyl formamide (B127407) dimethylacetal (DMFDMA) to an enamine, which then undergoes cyclocondensation to form the pyridopyridazine (B8481360) ring system. mdpi.com Another approach involves the reaction of active methylene (B1212753) compounds with 1,3-oxazin-4-one derivatives to yield 3-acetylpyridone derivatives. jst.go.jp

Modern and Efficient Synthetic Strategies for this compound Derivatives

Recent advancements in synthetic chemistry have led to the development of more efficient and streamlined methods for producing pyridine derivatives. These include one-pot multicomponent reactions and microwave-assisted synthesis, which often offer advantages in terms of yield, reaction time, and sustainability.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) are highly efficient as they allow for the synthesis of complex molecules in a single step from multiple starting materials, avoiding the need for isolation of intermediates. Various named reactions, such as the Hantzsch, Bohlmann-Rahtz, and Kröhnke pyridine syntheses, fall under this category. These reactions are generally characterized by good atom economy with simple by-products like water or ethanol (B145695).

A one-pot synthesis of tri-substituted-condensed-imidazopyridines has been reported, starting from 3-bromopyridine-2-amine and 3-bromopentane-2,4-dione, followed by the addition of a boronic acid with a palladium catalyst. semanticscholar.org Another example is the synthesis of 3-cyanopyridine (B1664610) derivatives through a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetyl derivative (like 2-acetylpyridine), and ammonium (B1175870) acetate. sigmaaldrich.com

The synthesis of 4-methyl-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene derivatives is achieved through a three-multicomponent reaction of 4-acetylpyridine (B144475), malononitrile, and either dimedone or cyclohexa-1,3-dione under reflux conditions. organic-chemistry.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. ntnu.no

The synthesis of N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide was successfully performed under microwave irradiation. mdpi.com Starting from the same 2,3-dihydro-1,3,4-oxadiazole precursor, the reaction in n-butanol with sodium acetate under microwave heating (900 W) yielded the product in 97% after just 3-10 minutes, a significant improvement over the 3 hours required for conventional reflux heating. mdpi.com

A one-pot, four-component cyclocondensation reaction to produce polysubstituted annulated pyridines has also been effectively carried out using microwave assistance. The reaction of N-phenacylpyridinium bromide, aromatic aldehydes, and acetophenones or cyclic ketones in the presence of ammonium acetate and acetic acid provides high yields of the desired products. Similarly, the synthesis of 3-cyanopyridine derivatives via a one-pot, four-component reaction was shown to be much more efficient under microwave irradiation, with reaction times of 2-7 minutes compared to several hours with conventional heating, and yielding excellent product quantities (82-94%). sigmaaldrich.com The synthesis of tri-substituted pyridine-3-carbonitrile (B1148548) derivatives from chalcones and 3-aminobut-2-enenitrile under microwave irradiation at 130-140°C for 10-30 minutes also resulted in good yields (49-90%). ntnu.no

Solid-Phase Synthesis and Grinding Methodologies

Solid-phase synthesis offers a streamlined approach to creating libraries of compounds by anchoring a starting material to a solid support, allowing for easy purification by filtration after each reaction step. This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including those with pyridine scaffolds. For instance, solid-phase synthesis has been utilized to construct 2H-benzopyran libraries, where a vinyl triflate intermediate is immobilized on a resin and subsequently modified through palladium-mediated cross-coupling reactions. mdpi.com This general principle of attaching a precursor to a solid support and building the molecule in a stepwise fashion is applicable to the synthesis of this compound derivatives.

A key aspect of solid-phase synthesis is the choice of resin and linker, which must be stable to the reaction conditions and allow for cleavage of the final product from the support. peptide.comamericanpeptidesociety.org For example, resins like Wang and Rink are commonly used, and the choice of linker can determine the conditions required for final product release. mdpi.compeptide.com

Mechanochemistry, including grinding and ball-milling, presents a solvent-free or low-solvent alternative for organic synthesis. rsc.orgresearchgate.net These techniques use mechanical energy to initiate and sustain chemical reactions. researchgate.net High-speed vibratory ball milling has been employed for the diastereoselective synthesis of cis-2,4-disubstituted tetrahydroquinolines in good to excellent yields. researchgate.net This methodology often utilizes a catalyst, such as phosphomolybdic acid, under solvent-free conditions. researchgate.net The advantages of mechanochemical synthesis include reduced waste, shorter reaction times, and access to products that may be difficult to obtain through traditional solution-phase chemistry. rsc.org For example, the synthesis of amides has been achieved in moderate to high yields by milling an amine and an ester with a catalytic amount of base. rsc.org

Table 1: Examples of Solid-Phase and Grinding Methodologies in Heterocycle Synthesis

| Methodology | Reactants | Product Type | Key Features |

| Solid-Phase Synthesis | Immobilized vinyl triflate, Aryl boronic acids | 2H-Benzopyrans | Palladium-mediated Suzuki coupling on solid support. mdpi.com |

| Solid-Phase Synthesis | Carbamate resin, m-CPBA, Nucleophiles | 3-Hydroxy-4-alkoxy-6-amino-substituted benzopyrans | Consecutive nucleophilic addition and epoxidation on resin. mdpi.com |

| Ball-Milling | Anilines, Dienophiles, Phosphomolybdic acid | cis-4-Amido-N-yl-2-methyl-tetrahydroquinolines | Solvent-free, mechanochemical Povarov reaction. researchgate.net |

| Grinding | Amine, Ester, Potassium tert-butoxide | Amides | Solvent-free, short reaction times. rsc.org |

Flow Synthesis Applications

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages for the synthesis of pyridines and their derivatives, including enhanced safety, better process control, and scalability. This technique is particularly well-suited for reactions that require high temperatures and pressures. researchgate.netgoogle.com

The synthesis of 3-methylpyridine has been successfully demonstrated in a continuous flow system. By reacting formaldehyde, paracetaldehyde, ammonia, and acetic acid at temperatures between 260-300°C and pressures of 30-130 bar, a significant space/time yield of 3-methylpyridine can be achieved. google.comgoogle.com A continuous flow-through stirrer vessel or a loop-reactor with high mixing efficiency is often employed for such processes. google.com

Flow synthesis also allows for the "telescoping" of multiple reaction steps, where the crude output from one reactor is directly fed into the next, minimizing manual handling and purification steps. acs.org This has been applied to the synthesis of complex molecules, such as the PARP-1/2 inhibitor HYDAMTIQ, where steps like Suzuki coupling and Curtius rearrangement are performed in continuous flow. acs.org For instance, a Suzuki coupling was performed at 173°C with a residence time of minutes, followed by a Curtius rearrangement at 235°C. acs.org

The use of packed-bed reactors containing solid-supported catalysts or reagents is another key feature of flow synthesis, facilitating catalyst recycling and simplifying product purification. acs.org

Table 2: Parameters for Continuous Flow Synthesis of 3-Methylpyridine

| Parameter | Value | Reference |

| Reaction Temperature | 260-300 °C | google.com |

| Reaction Pressure | 30-130 bar | google.com |

| Molar Ratio (Formaldehyde:Paracetaldehyde) | 0.7-1.4 Mol/Mol | google.com |

| Ammonia Concentration | 10-20 weight-% | google.com |

| Acetic Acid Concentration | 4-20 weight-% | google.com |

| Retention Time (Continuous) | 10-30 minutes | google.com |

Catalytic Syntheses Involving this compound Precursors

Catalysis is fundamental to the efficient and selective synthesis of pyridine derivatives. Various catalytic systems, including transition metals, organocatalysts, and heterogeneous catalysts, are employed to construct the pyridine ring and introduce functional groups.

Transition Metal-Catalyzed Processes

Transition metal catalysts are highly effective for the synthesis of substituted pyridines through various cross-coupling and cyclization reactions. numberanalytics.commdpi.com Palladium, rhodium, cobalt, and copper are among the most commonly used metals. numberanalytics.comacs.orgresearchgate.netbeilstein-journals.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are widely used to introduce aryl or other substituents onto a pre-existing pyridine ring. mdpi.comnumberanalytics.com For example, the synthesis of 3-substituted 2H-benzopyrans on a solid support was achieved using a palladium catalyst to couple aryl boronic acids. mdpi.com

Cobalt catalysts are notable for their ability to facilitate the one-step synthesis of 2-substituted pyridines from alkynes and nitriles. researchgate.net This method provides access to a wide range of pyridine derivatives. researchgate.net

Rhodium(III)-catalyzed coupling of activated alkenes and α,β-unsaturated oximes is an effective method for synthesizing substituted pyridines with high regioselectivity. acs.org Rhodium catalysts have also been employed in the hydrogenation of pyridine derivatives to form piperidines. mdpi.com

Copper-catalyzed reactions, such as the oxidative coupling of N-methylamides and β-keto esters, can produce symmetrically substituted pyridines. acs.org Copper catalysts have also been used in the synthesis of formyl-substituted imidazo[1,2-a]pyridines, demonstrating the preservation of sensitive functional groups. beilstein-journals.org

Table 3: Examples of Transition Metal-Catalyzed Reactions in Pyridine Synthesis

| Catalyst Type | Reaction Type | Reactants | Product Type | Reference |

| Palladium | Cross-Coupling (Suzuki) | Vinyl triflate resin, Aryl boronic acids | Substituted 2H-benzopyrans | mdpi.com |

| Cobalt | Cyclization | Alkynes, Nitriles | 2-Substituted pyridines | researchgate.net |

| Rhodium(III) | Coupling | Activated alkenes, α,β-Unsaturated oximes | Substituted pyridines | acs.org |

| Copper | Oxidative Coupling | N-methylamides, β-keto esters | Symmetrically substituted pyridines | acs.org |

| Ruthenium | C-H Activation/Addition | Aromatic ketones, Olefins | Ortho-alkylated aromatic ketones | nih.gov |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for the synthesis of chiral and achiral molecules. These catalysts are often less toxic, more readily available, and less sensitive to air and moisture compared to their metal-based counterparts. nih.gov

In pyridine chemistry, organocatalysts like pyridine itself or 4-(dimethylamino)pyridine (DMAP) are commonly used as nucleophilic catalysts in acetylation reactions. nih.gov For instance, pyridine can react with acetic anhydride (B1165640) to form a reactive acetyl-pyridinium species, which then acts as an acylating agent. nih.gov

Organocatalysts can also be used to control the kinetics of reaction networks. For example, in a fuel-driven transient esterification system, pyridine was used to catalyze ester formation, while imidazole (B134444) catalyzed its degradation, allowing for precise control over the product's lifetime. nih.gov

Enantioselective organocatalysis is a powerful tool for the synthesis of chiral noncanonical amino acids and other complex molecules. rsc.org Bifunctional catalysts that operate through hydrogen bonding have been used in aza-Henry reactions to produce enantiomerically enriched products. rsc.org While not directly synthesizing this compound, these principles can be applied to the asymmetric functionalization of pyridine derivatives. For example, an axially chiral phosphoric acid has been used to catalyze the three-component 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters to produce spirooxindole derivatives with high enantioselectivity. acs.org

Heterogeneous Catalysis in Pyridine Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and recyclability, contributing to more sustainable chemical processes. numberanalytics.combiolmolchem.com Zeolites, metal-organic frameworks (MOFs), and metal oxides are common examples of heterogeneous catalysts used in pyridine synthesis. numberanalytics.comacs.orgtubitak.gov.tr

Zeolite-based catalysts have been employed for the synthesis of pyridine derivatives through alkylation and acylation reactions. numberanalytics.com In the gas-phase synthesis of pyridine and 3-methylpyridine from glycerol (B35011) and ammonia, metal-ion-doped zeolites have shown high yields. tubitak.gov.tr

Metal-organic frameworks (MOFs) are crystalline porous materials with tunable structures that can be designed with specific catalytic sites. A Cu(II)-MOF has been reported as an efficient and recyclable heterogeneous catalyst for the synthesis of substituted pyridines from cyclic ketones and propargylamine. acs.org X-ray photoelectron spectroscopy analysis indicated that the active species in this reaction is Cu(I), formed by the reduction of Cu(II). acs.org

Magnetic nanoparticles, such as MgFe2O4, have been developed as heterogeneous catalysts for the synthesis of polysubstituted pyridines. biolmolchem.com A key advantage of these catalysts is their simple separation from the reaction mixture using an external magnet, and they can be reused multiple times without a significant loss of activity. biolmolchem.com Zinc phosphate (B84403) has also been used as a non-toxic, green heterogeneous catalyst for the synthesis of symmetrically substituted pyridine derivatives. rsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.in Key principles include the use of renewable feedstocks, atom economy, catalysis, and the use of safer solvents and reaction conditions. kahedu.edu.inrsc.org

In the context of pyridine synthesis, several strategies align with green chemistry principles. The use of biomass-derived materials, such as glycerol, as a renewable feedstock for producing pyridine and 3-methylpyridine is a prime example. tubitak.gov.tr The thermal conversion of glycerol in the presence of an acid and an ammonia source can yield these valuable chemicals. tubitak.gov.tr

Microwave-assisted synthesis is another green technique that often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. nih.govacs.org One-pot, multi-component reactions are also considered green as they reduce the number of synthetic steps, minimize waste, and save time and energy. nih.govacs.orgresearchgate.net For example, novel pyridine derivatives have been synthesized in excellent yields via a one-pot, four-component reaction under microwave irradiation in ethanol. acs.org

The use of heterogeneous catalysts, as discussed previously, is a cornerstone of green chemistry due to their recyclability and the reduction of waste associated with catalyst separation. biolmolchem.comrsc.org Catalysts like MgFe2O4 magnetic nanoparticles and zinc phosphate are not only efficient but also environmentally benign. biolmolchem.comrsc.org

Furthermore, the replacement of hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions (e.g., mechanochemistry), significantly improves the environmental profile of a synthesis. rsc.orgbiolmolchem.comresearchgate.net

Table 4: Application of Green Chemistry Principles in Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Example | Reference |

| Use of Renewable Feedstocks | Synthesis from biomass-derived glycerol. | Thermal conversion of glycerol to 3-methylpyridine. | tubitak.gov.tr |

| Atom Economy | One-pot, multi-component reactions. | Four-component synthesis of pyridine derivatives. | acs.org |

| Catalysis | Use of recyclable heterogeneous catalysts. | MgFe2O4 magnetic nanoparticles for pyridine synthesis. | biolmolchem.com |

| Safer Solvents/Conditions | Microwave-assisted synthesis in ethanol. | Microwave irradiation for rapid synthesis of pyridines. | nih.govacs.org |

| Safer Solvents/Conditions | Solvent-free mechanochemical synthesis. | Ball-milling for tetrahydroquinoline synthesis. | researchgate.net |

| Energy Efficiency | Microwave-assisted and flow synthesis. | Reduced reaction times and controlled heating. | google.comacs.org |

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant step towards greener chemistry. By eliminating the solvent, these methods reduce waste, decrease costs, and can sometimes lead to different reactivity and selectivity compared to solution-phase reactions.

In the synthesis of pyridine derivatives, solvent-free conditions have been successfully employed. For instance, the multicomponent reaction of aromatic aldehydes, acetophenone (B1666503) derivatives, malononitrile, and ammonium acetate can be carried out under solvent-free conditions at 100°C in the presence of a magnetic catalyst like SrFe₁₂O₁₉ to produce 2-amino-3-cyanopyridines. rsc.org Similarly, Fe₃O₄-supported Schiff-base copper(II) complexes have been used as catalysts for the three-component reaction of aldehydes, 2-isocyanoacetamide, and 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one at 80°C under solvent-free conditions to yield pyrano[2,3-b]pyridine-3-carboxamide derivatives. rsc.org Another approach involves the use of ionic liquids as catalysts in solvent-free processes for the direct synthesis of chalcones from substituted acetophenones and benzaldehydes. researchgate.net

A notable example is the synthesis of terpyridines, where acetyl pyridines, aryl aldehydes, and ammonium acetate are reacted at 120°C under solvent-free conditions using Fe₃O₄@O₂PO₂(CH₂)₂NH₃⁺ CF₃CO₂⁻ as a catalyst. rsc.org These solvent-free methods often result in high yields and simplified work-up procedures. rsc.orgresearchgate.net

Microwave and Ultrasonic Irradiation Methods

The use of non-conventional energy sources like microwave and ultrasonic irradiation has revolutionized organic synthesis, offering significant advantages over traditional heating methods. ajrconline.org These techniques often lead to dramatically reduced reaction times, increased yields, and enhanced product purity. ajrconline.orgnih.govscholarscentral.com

Microwave-Assisted Synthesis:

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can accelerate reaction rates. rsc.org This has been effectively applied to the synthesis of various pyridine derivatives. nih.govscholarscentral.com For example, the one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, and ammonium acetate under microwave irradiation in ethanol affords pyridine derivatives in excellent yields (82%–94%) within a short reaction time (2–7 minutes). nih.gov In contrast, conventional heating requires 6–9 hours and results in lower yields (71%–88%). nih.gov

The synthesis of pyrano[2,3-b]pyridine derivatives has also been achieved with high efficiency using microwave assistance. researchgate.net The cyclocondensation of 2-amino-3-cyano-4H-chromenes and cyclohexanone (B45756) in the presence of aluminium chloride under controlled microwave irradiation leads to excellent yields. researchgate.net One-pot synthesis of 3-methylpyridine and pyridine from glycerol and an ammonium salt has been accomplished using microwave heating in a closed vessel, which significantly shortens the reaction time. tubitak.gov.tr

Ultrasonic Irradiation Methods:

Ultrasonication utilizes sound waves to induce cavitation, creating localized high-pressure and high-temperature zones that can enhance chemical reactivity. ijcce.ac.irquestjournals.org This method has been successfully used in the synthesis of various heterocyclic compounds, including pyridine derivatives. ijcce.ac.irmdpi.com

For instance, the synthesis of 2-benzylidene-1-indanone (B110557) derivatives, which can be precursors or related structures, is achieved by reacting o-phthaldialdehyde with compounds like 3-acetylpyridine and sodium hydroxide (B78521) in ethanol under ultrasonic irradiation. acs.org This method aligns with the principles of green synthesis by improving reaction yields. acs.org The synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives from cyanoacetamide, aromatic ketones, and substituted aromatic aldehydes is significantly accelerated by ultrasonication, leading to higher yields compared to conventional methods. researchgate.net The combination of microwave and ultrasonic irradiation has also been explored. For example, the synthesis of 1-[(6-nitroquinazolin-4-one-2-yl)methyl]pyridin-1-ium bromide was achieved via microwave irradiation, and its subsequent reduction was performed under ultrasonic irradiation. asianpubs.orgresearchgate.net

The following table summarizes the comparison between microwave-assisted and conventional methods for the synthesis of certain pyridine derivatives:

| Product | Method | Reaction Time | Yield (%) | Reference |

| Pyridine Derivatives | Microwave | 2-7 min | 82-94 | nih.gov |

| Pyridine Derivatives | Conventional | 6-9 h | 71-88 | nih.gov |

| Pyrano[2,3-b]pyridines | Microwave | 8 min | 91 | researchgate.net |

| Pyrano[2,3-b]pyridines | Conventional (Reflux) | 2.0 h | 58 | researchgate.net |

| Substituted Pyridine | Microwave | 10 min | 92 | rsc.org |

| Substituted Pyridine | Conventional | 600 min | 92 | rsc.org |

Environmentally Benign Catalysts

The development and use of environmentally benign catalysts is a key aspect of green chemistry, aiming to replace hazardous and corrosive traditional catalysts. nih.gov Solid acids, such as zeolites, clays, and heteropolyacids, are particularly attractive due to their ease of separation, reusability, and often lower toxicity. nih.govresearchgate.net

For the synthesis of pyridine derivatives and related heterocycles, various green catalysts have been investigated. Heteropolyacids, like phosphotungstic acid (HPW), have emerged as highly efficient, non-toxic, and inexpensive Brønsted acid catalysts. beilstein-journals.org HPW has been successfully used to catalyze the Groebke–Blackburn–Bienaymé three-component reaction to produce imidazo[1,2-a]pyridines in high yields (up to 99%) with a low catalyst loading (2 mol %) under microwave heating. beilstein-journals.org This method is superior to many traditional catalysts which can be expensive, hazardous, or explosive. beilstein-journals.org

Zeolite molecular sieves are another class of green catalysts that have been employed in the synthesis of N-heterocyclic compounds due to their shape selectivity, thermal stability, and reusability. researchgate.net Magnetically recoverable catalysts, such as γ-Fe₂O₃@HAp-TUD, have also been used for the one-pot, three-component synthesis of chromeno[2,3-b]pyridines under solvent-free conditions. nih.gov These catalysts can be easily recovered using a magnet and reused, minimizing waste.

The following table provides examples of environmentally benign catalysts used in the synthesis of pyridine-related compounds:

| Catalyst | Reaction | Advantages | Reference |

| Phosphotungstic Acid (HPW) | Groebke–Blackburn–Bienaymé 3-component reaction for imidazo[1,2-a]pyridines | Economical, non-toxic, high yields, low catalyst loading, thermally stable | beilstein-journals.org |

| SrFe₁₂O₁₉ (Magnetic Catalyst) | Multicomponent synthesis of 2-amino-3-cyanopyridines | Solvent-free conditions, magnetically recoverable | rsc.org |

| Fe₃O₄@SiO₂-acac-2ATP-Cu(II) MNPs | Three-component synthesis of 4H-pyrano[2,3-b]pyridine-3,6-dicarbonitriles | Solvent-free conditions, magnetically recoverable | rsc.org |

| γ-Fe₂O₃@HAp-TUD | One-pot, three-component synthesis of chromeno[2,3-b]pyridines | Green catalyst, solvent-free conditions | nih.gov |

| Zeolite Molecular Sieves | Synthesis of N-heterocyclic compounds | Shape selective, thermally stable, reusable, eco-friendly | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 4 Acetyl 3 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 4-Acetyl-3-methylpyridine.

The ¹H NMR spectrum of this compound provides characteristic signals for its distinct proton environments. The protons of the two methyl groups, one on the pyridine (B92270) ring and one in the acetyl group, are expected to resonate as singlets in the upfield region, typically between δ 2.1–2.7 ppm. The aromatic protons on the pyridine ring exhibit signals in the downfield region, generally between δ 7.1–8.5 ppm, with their specific chemical shifts and coupling patterns being dependent on their position relative to the nitrogen atom and the other substituents.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Pyridine-H (position 5) | ~7.56-7.60 | m | - | ambeed.com |

| Pyridine-H (position 2) | ~8.56 | d | 3.6 | ambeed.com |

| Pyridine-H (position 6) | ~7.84 | d | 7.7 | ambeed.com |

| Ring-CH₃ | ~2.3-2.7 | s | - | |

| Acetyl-CH₃ | ~2.1-2.5 | s | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon of the acetyl group, the carbons of the pyridine ring, and the methyl carbons. The carbonyl carbon is typically observed at a significant downfield shift. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents.

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O | ~198.8 | rsc.org |

| Pyridine C2 | ~154.4 | rsc.org |

| Pyridine C3 | ~134.0 | rsc.org |

| Pyridine C4 | ~130.1 | rsc.org |

| Pyridine C5 | ~125.2 | rsc.org |

| Pyridine C6 | ~149.7 | rsc.org |

| Ring-CH₃ | - | |

| Acetyl-CH₃ | ~25.8 | rsc.org |

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. ipb.pt

A COSY spectrum reveals correlations between protons that are coupled to each other, helping to identify adjacent protons on the pyridine ring. researchgate.net HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. libretexts.org The HMBC experiment is crucial for identifying longer-range couplings (typically over two or three bonds) between protons and carbons. ipb.ptmdpi.com For instance, HMBC correlations would be expected between the acetyl methyl protons and the carbonyl carbon, as well as between the ring methyl protons and the adjacent ring carbons, thereby confirming the substitution pattern. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl group, which typically appears in the range of 1680–1720 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, are observed in the 1550–1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the methyl groups are also present. mdpi.com

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| C-H stretch (aromatic) | ~3040 | mdpi.com |

| C-H stretch (aliphatic) | ~2922 | mdpi.com |

| C=O stretch (acetyl) | 1680–1720 | |

| C=C/C=N stretch (pyridine ring) | 1550–1600 |

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of substituted pyridines shows characteristic bands for the ring breathing modes and other skeletal vibrations. dergipark.org.tr For 4-acetylpyridine (B144475), a related compound, Raman bands are observed for C-H stretching, as well as various ring deformation and stretching modes. dergipark.org.tr Similar characteristic bands would be expected for this compound, which can aid in its structural confirmation. ambeed.comdergipark.org.tr

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. For this compound, both high-resolution and tandem mass spectrometry techniques provide critical data for its unequivocal identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₈H₉NO) is 135.06841 Da. hmdb.ca In positive-ion mode HRMS, the compound is typically observed as a protonated molecule, [M+H]⁺.

The expected HRMS data for the protonated molecule is calculated as follows:

Formula: C₈H₁₀NO⁺

Calculated m/z: 136.0757

An experimental HRMS measurement would confirm this exact mass, typically with an error of less than 5 parts per million (ppm), which distinguishes it from other ions with the same nominal mass. For instance, HRMS has been effectively used to confirm the elemental composition of related pyridine derivatives by identifying the precise m/z of the protonated molecular ion. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar compounds like this compound, allowing for the analysis of the intact molecular ion with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), ESI provides detailed structural information through collision-induced dissociation (CID) of a selected precursor ion.

The analysis of this compound by ESI-MS typically begins with the selection of the protonated molecular ion ([M+H]⁺) at m/z 136.1. Subsequent fragmentation at different collision energies yields characteristic product ions that help to confirm the molecule's structure. While experimental spectra are not widely published, predicted fragmentation data provides insight into its behavior. hmdb.ca The compound has been successfully identified in complex mixtures like coffee extracts using Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UHPLC-QTOF) mass spectrometry, underscoring the utility of ESI-based methods. nih.gov

Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺ = 136.1)

Data sourced from predicted spectra. hmdb.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions and conjugated systems. The structure of this compound contains two primary chromophores: the pyridine ring and the acetyl group (C=O).

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions.

π→π Transitions:* These are high-intensity absorptions associated with the conjugated π-system of the pyridine ring and the carbonyl group. For the related compound 3-methylpyridine (B133936), a UV absorption maximum (λmax) is observed at 262.5 nm. echemi.com The conjugation of the acetyl group to the pyridine ring in this compound is expected to cause a bathochromic (red) shift, moving this absorption to a longer wavelength.

n→π Transitions:* This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital. This transition typically appears at a longer wavelength than the π→π* transitions.

Integrated Spectroscopic Analysis Procedures for Structure Identification

The definitive identification of a chemical structure, such as that of this compound, is rarely accomplished with a single technique. Instead, an integrated approach combining multiple spectroscopic methods is employed for unambiguous structural elucidation.

The process typically follows these steps:

Mass Spectrometry (HRMS and ESI-MS/MS): HRMS is used first to determine the exact mass and, consequently, the precise elemental formula (C₈H₉NO). ESI-MS/MS then fragments the molecule to reveal the connectivity of its core components, such as the loss of an acetyl group.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to confirm the presence of key functional groups. For this compound, a strong absorption band characteristic of the carbonyl (C=O) stretch would be expected around 1680–1700 cm⁻¹, while bands corresponding to C=N and C=C stretching would confirm the pyridine ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide the most detailed map of the molecular structure. They would be used to identify the number and types of protons and carbons, their chemical environments, and their connectivity, ultimately confirming the substitution pattern of the acetyl and methyl groups on the pyridine ring.

UV-Vis Spectroscopy: Finally, UV-Vis spectroscopy corroborates the presence of the conjugated aromatic ketone system, as indicated by the other techniques.

By combining the data from these distinct but complementary methods, a complete and verified chemical structure is established. This integrated procedure is standard practice in chemical synthesis and natural product characterization. mdpi.com

Table 2: List of Chemical Compounds

Theoretical and Computational Investigations of 4 Acetyl 3 Methylpyridine

Density Functional Theory (DFT) Applications in Molecular Structure and Spectra

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like 4-Acetyl-3-methylpyridine. It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical analyses.

Geometry Optimization and Vibrational Frequency Calculations

A fundamental application of DFT is the optimization of the molecular geometry to find its most stable three-dimensional arrangement. researchgate.netgoogle.com This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. researchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the pyridine (B92270) ring, the acetyl group, and the methyl substituent.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. researchgate.net These calculations predict the frequencies of the various vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. These predicted frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. gaussian.com

Basis Set Selection and Computational Parameters

The accuracy of DFT calculations is highly dependent on the choice of the basis set and other computational parameters. researchgate.netchemrxiv.org A basis set is a set of mathematical functions used to represent the electronic wavefunctions of the atoms in the molecule. Larger and more flexible basis sets, such as the Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), generally provide more accurate results but at a higher computational cost. researchgate.netchemrxiv.orgresearchgate.net

The choice of the DFT functional is another critical parameter. researchgate.net Functionals like B3LYP, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are widely used for their reliability in predicting molecular properties. scielo.brbohrium.com Other functionals, such as M06-2X, are also employed, particularly for systems where dispersion interactions are important. acs.org The selection of the appropriate functional and basis set is a crucial step in ensuring the reliability of the computational results. researchgate.net

Table 1: Common Basis Sets and DFT Functionals Used in Molecular Modeling

| Category | Examples | Description |

| DFT Functionals | B3LYP, M06-2X, PBE0, ωB97X-D | Approximate the exchange-correlation energy in DFT calculations. The choice affects the accuracy of predicted properties. |

| Pople Basis Sets | 6-31G(d), 6-311+G(d,p), 6-311++G(d,p) | A family of basis sets where the numbers indicate the number of Gaussian functions used to describe the core and valence orbitals. Symbols in parentheses denote the addition of polarization and diffuse functions. |

| Dunning Basis Sets | cc-pVDZ, aug-cc-pVTZ | Correlation-consistent basis sets are designed to systematically converge towards the complete basis set limit. "aug" indicates the addition of diffuse functions. |

Prediction of Spectroscopic Data (NMR, IR, UV-Vis)

DFT calculations are extensively used to predict various spectroscopic data, which can then be compared with experimental measurements for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts. acs.orgruc.dk By predicting the ¹H and ¹³C NMR spectra of this compound, researchers can aid in the assignment of experimental peaks and confirm the molecular structure. acs.orgnih.gov The accuracy of these predictions can be further improved by applying scaling factors or by performing calculations that explicitly account for solvent effects. acs.org

IR Spectroscopy: As mentioned earlier, vibrational frequency calculations directly yield the theoretical infrared (IR) spectrum. acs.org The calculated frequencies and their corresponding intensities can be compared with experimental FT-IR spectra to identify and assign the characteristic vibrational modes of this compound, such as the C=O stretch of the acetyl group and the various ring vibrations of the pyridine moiety.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.combiointerfaceresearch.com This method calculates the energies of electronic transitions from the ground state to various excited states. gaussian.com For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions responsible for its UV-Vis absorption profile. mdpi.com

Table 2: Predicted Spectroscopic Data for a Representative Pyridine Derivative (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Value Range |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: 7.0–8.5 ppm; Methyl protons: 2.3–2.7 ppm; Acetyl protons: 2.1–2.5 ppm |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon: ~200 ppm; Aromatic carbons: 120–150 ppm |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | C=O stretch: 1680–1720 cm⁻¹; Pyridine ring vibrations: 1550–1600 cm⁻¹ |

| UV-Vis Spectroscopy | λmax | π→π* transitions in the UV region |

Electronic Structure Analysis

Beyond geometry and spectra, computational methods provide a detailed picture of the electronic structure of this compound, which is crucial for understanding its reactivity and intermolecular interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. bohrium.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity. epstem.net For this compound, the distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack, respectively. ias.ac.in

Table 3: Frontier Molecular Orbital Properties

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.detandfonline.com This analysis provides a quantitative description of the bonding and electronic structure in terms of Lewis-like structures. uni-muenchen.de For this compound, NBO analysis can be used to:

Determine the charge distribution on each atom, providing insights into the molecule's polarity. researchgate.net

Quantify the strength and nature of intramolecular interactions, such as hydrogen bonds. researchgate.net

By examining the donor-acceptor interactions within the NBO framework, a deeper understanding of the electronic delocalization and the factors governing the structure and reactivity of this compound can be achieved. researchgate.net

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

ELF analysis is based on the Pauli exclusion principle and provides a measure of the probability of finding an electron pair at a specific location. jussieu.fr Regions of high ELF values typically correspond to covalent bonds, lone pairs, and atomic cores. tandfonline.com In contrast, LOL is derived from the kinetic energy density and offers a complementary perspective on electron localization. cdnsciencepub.com It effectively maps the regions where localized orbitals overlap, providing clear delineations of bonding and non-bonding electron domains. researchgate.net

For pyridine derivatives, these studies help in understanding the electronic effects of substituents on the aromatic ring. researchgate.net The distribution of electron density, as revealed by ELF and LOL, can elucidate the reactivity of different sites within the molecule. tandfonline.com For instance, the analysis can highlight regions susceptible to electrophilic or nucleophilic attack. tandfonline.comresearchgate.net Computational studies on related pyridine compounds have utilized these methods to explore intermolecular interactions and the stability of different molecular conformations. researchgate.net

Molecular Modeling and Simulation Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com For a molecule like this compound, the primary focus of conformational analysis is the rotation around the single bond connecting the acetyl group to the pyridine ring. This rotation gives rise to different rotamers, each with a distinct energy level due to varying steric and electronic interactions. lumenlearning.com

The stability of these conformers is influenced by factors such as steric hindrance between the acetyl group and the adjacent methyl group on the pyridine ring. researchgate.net Computational methods, like Density Functional Theory (DFT), are employed to calculate the potential energy surface as a function of the dihedral angle of the rotating group. researchgate.net These calculations help identify the most stable (lowest energy) and least stable (highest energy) conformations. lumenlearning.com For substituted pyridines, the interplay of steric repulsion and electronic effects, such as conjugation between the acetyl group and the pyridine ring, determines the preferred conformation. researchgate.net Understanding the conformational landscape is crucial as it can influence the molecule's physical properties and its interaction with biological targets. lumenlearning.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. nih.gov This method is instrumental in medicinal chemistry for screening potential drug candidates by evaluating their binding affinity and interaction modes within the active site of a biological target. nih.govmdpi.com

For this compound and its derivatives, molecular docking simulations can provide insights into their potential as inhibitors of specific enzymes or as ligands for receptors. nih.gov The process involves generating various conformations of the ligand and fitting them into the receptor's binding pocket. plos.org A scoring function is then used to estimate the binding energy, with lower (more negative) values indicating a more favorable interaction. mdpi.complos.org

Studies on similar pyridine-containing compounds have successfully used molecular docking to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com These simulations can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov For instance, docking studies on pyridine derivatives have been used to explore their potential as antimicrobial agents by targeting enzymes like GlcN-6-P synthase. nih.govnih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics. metall-mater-eng.comfrontiersin.org Organic molecules with extensive π-conjugated systems, often featuring electron-donating and electron-accepting groups, are promising candidates for NLO materials. nih.gov

The electric dipole moment is a measure of the separation of positive and negative charges within a molecule. libretexts.org It is a vector quantity that points from the center of negative charge to the center of positive charge. libretexts.org The magnitude of the dipole moment is a key factor influencing a molecule's interaction with external electric fields and its NLO properties. researchgate.net

Table 1: Calculated Dipole Moment for a Related Pyridine Derivative This table presents a sample calculation for a related molecule, as specific data for this compound was not available in the search results. The values are for illustrative purposes.

| Computational Method | Basis Set | Dipole Moment (Debye) |

|---|

Note: The presented data is for (2S)-2,6-diaminohexanoic acid, a different molecule, and serves as an example of typical computational output.

Polarizability (α) and hyperpolarizability (β and γ) are fundamental properties that describe a molecule's response to an external electric field. psu.edu Polarizability quantifies the linear response, representing the ease with which the electron cloud can be distorted. researchgate.net Hyperpolarizability describes the non-linear response, which is responsible for NLO phenomena. researchgate.netpsu.edu

Computational chemistry provides powerful tools to calculate these properties. nih.gov Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly used to compute the static and frequency-dependent polarizabilities and hyperpolarizabilities. researchgate.netresearchgate.net The results of these calculations can predict the potential of a molecule to function as an NLO material. researchgate.net For organic molecules, large values of hyperpolarizability are often associated with charge-transfer characteristics between electron-donor and electron-acceptor groups through a π-conjugated bridge. nih.gov Theoretical studies on similar organic compounds have shown that strategic placement of substituents can significantly enhance their NLO properties. researchgate.net

Table 2: Sample Calculated Polarizability and Hyperpolarizability Values for Organic Molecules This table presents sample calculations for related molecules, as specific data for this compound was not available in the search results. The values are for illustrative purposes.

| Molecule | Computational Method/Basis Set | Average Polarizability (⟨α⟩) (esu) | First Hyperpolarizability (β) (esu) | Second Hyperpolarizability (⟨γ⟩) (esu) |

|---|---|---|---|---|

| DTS(FBTTh₂)₂-based Derivative (MSTD7) | M06/6-31G(d,p) | 3.485 × 10⁻²² nih.gov | 13.44 × 10⁻²⁷ nih.gov | 3.66 × 10⁻³¹ nih.gov |

Note: The presented data is for different molecules and serves as an example of typical computational and experimental output for NLO properties.

Solvent Effects on Electronic and Spectroscopic Properties

The local environment, particularly the type of solvent, can significantly influence the electronic and spectroscopic characteristics of a molecule. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents. researchgate.net These changes are observed as shifts in the absorption maxima (λmax) in the ultraviolet-visible (UV-Vis) spectrum and provide valuable insights into the solute-solvent interactions and the nature of the electronic transitions involved. researchgate.nettutorchase.com For a molecule like this compound, which possesses both a carbonyl group (C=O) and a pyridine ring, the electronic spectrum is typically characterized by n → π* and π → π* transitions. researchgate.net

The interaction between the solvent and the solute molecule alters the energy levels of the electronic ground and excited states. tutorchase.com The extent of this alteration depends on the polarity and the hydrogen-bonding capabilities of the solvent. tutorchase.comijiset.com

π → π* Transitions : These transitions generally involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For these transitions, the excited state is typically more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the more polar excited state more than the ground state, leading to a decrease in the transition energy. This results in a bathochromic shift (a shift to a longer wavelength, also known as a red shift). tutorchase.com

n → π* Transitions : These transitions involve the promotion of an electron from a non-bonding orbital (like the lone pair on the oxygen of the carbonyl group or the nitrogen of the pyridine ring) to a π* antibonding orbital. In this case, the ground state is often more stabilized by polar, protic solvents through hydrogen bonding than the excited state. This increased stabilization of the ground state raises the energy gap for the transition, resulting in a hypsochromic shift (a shift to a shorter wavelength, also known as a blue shift). tutorchase.com

While specific experimental studies detailing the solvatochromic behavior of this compound are not readily found in the literature, the principles can be illustrated by examining data for the closely related compound, 4-acetylpyridine (B144475). The electronic transitions of 4-acetylpyridine are influenced by the solvent environment, and similar behavior would be anticipated for its 3-methyl derivative. Studies on other complex pyridine derivatives also show distinct solvent-dependent shifts in their UV-Vis spectra. scienceopen.combiointerfaceresearch.com

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool to model and predict these solvent effects. rsc.orgmdpi.com By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), theoretical calculations can predict the UV-Vis absorption spectra in various solvents. nih.gov These calculations help in assigning the electronic transitions and understanding how the differential solvation of the ground and excited states leads to the observed spectral shifts. acs.orgweebly.com For instance, computational studies on similar aromatic ketones and pyridine derivatives have successfully correlated theoretical predictions with experimental observations of solvatochromism. researchgate.netmdpi.com

The following table presents hypothetical UV-Vis absorption data for this compound in a range of solvents, illustrating the expected trends based on the principles of solvatochromism. The data is illustrative to demonstrate the concepts of bathochromic and hypsochromic shifts.

Interactive Data Table: Illustrative Solvent Effects on λmax of this compound

| Solvent | Dielectric Constant (ε) | Transition Type | Expected λmax (nm) | Type of Shift |

| Hexane | 1.88 | π → π | 275 | Reference |

| n → π | 320 | Reference | ||

| Chloroform | 4.81 | π → π | 280 | Bathochromic |

| n → π | 315 | Hypsochromic | ||

| Ethanol (B145695) | 24.55 | π → π | 284 | Bathochromic |

| n → π | 305 | Hypsochromic | ||

| Acetonitrile | 37.5 | π → π | 282 | Bathochromic |

| n → π | 310 | Hypsochromic | ||

| Water | 80.1 | π → π | 288 | Bathochromic |

| n → π | 298 | Hypsochromic |

Note: The data in this table is illustrative and based on general principles of solvatochromism for similar compounds. Specific experimental data for this compound was not available in the cited literature.

Reaction Mechanisms and Chemical Transformations of 4 Acetyl 3 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for pyridine (B92270) and its derivatives. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles. This reactivity is further enhanced by the presence of electron-withdrawing groups. In the case of 4-Acetyl-3-methylpyridine, the acetyl group at the C4 position acts as an electron-withdrawing group, increasing the electrophilicity of the ring carbons.

The SNAr mechanism proceeds via a two-step addition-elimination sequence. acs.org A nucleophile first attacks an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate. acs.orglibretexts.org The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. This stabilization is most effective when the nucleophilic attack occurs at the ortho (C2, C6) or para (C4) positions relative to the ring nitrogen. vaia.com

In this compound, the C4 position is occupied. Therefore, nucleophilic attack is directed to the C2 and C6 positions. The subsequent step in the SNAr pathway is the departure of a leaving group from the same carbon that was attacked, which restores the aromaticity of the ring. For a substitution to occur, a suitable leaving group (like a halide) must be present at the site of attack. If the substitution involves the displacement of a hydride ion, an oxidant is typically required. acs.org An example of this type of reaction is the amination of 4-acetyl-3-nitropyridine, where after protecting the acetyl group, amination occurs selectively at the C2 position (para to the nitro group). ntnu.no

| SNAr Reaction on Pyridine Ring | |

| Reaction Type | Nucleophilic Aromatic Substitution (Addition-Elimination) |

| Key Intermediate | Meisenheimer Complex (Anionic σ-complex) acs.orglibretexts.org |

| Preferred Positions of Attack | C2, C4, C6 (due to stabilization of the intermediate by nitrogen) vaia.com |

| Role of Substituents | Electron-withdrawing groups (like -COCH₃, -NO₂) activate the ring for attack. |

| Mechanism Steps | 1. Nucleophilic addition to form the stabilized intermediate. 2. Elimination of a leaving group to restore aromaticity. |

Chichibabin Reaction Mechanisms

The Chichibabin reaction is a characteristic amination method for pyridine and its derivatives, typically employing sodium amide (NaNH₂) in a non-protic solvent or liquid ammonia (B1221849). wikipedia.orgscientificupdate.com This reaction formally constitutes a nucleophilic substitution of a hydrogen atom (SNH). wikipedia.org

The accepted mechanism is an addition-elimination process that begins with the nucleophilic addition of the amide anion (NH₂⁻) to the C2 position of the pyridine ring. wikipedia.org The electrophilicity of the C2 carbon is enhanced by the complexation of the pyridine nitrogen with the sodium ion from the sodium amide. scientificupdate.com This addition forms an anionic σ-adduct, similar to a Meisenheimer complex. wikipedia.org Aromatization of the ring is then achieved through the elimination of a hydride ion (H⁻). The ejected hydride ion subsequently deprotonates an available proton source, such as ammonia or the 2-aminopyridine (B139424) product, to generate hydrogen gas (H₂), which is observed as the reaction progresses. wikipedia.orgscientificupdate.com An acidic workup ensures the formation of the final 2-aminopyridine product. wikipedia.org

For this compound, the reaction is influenced by its substituents. The Chichibabin reaction is generally inhibited by the presence of electron-withdrawing groups. wikipedia.org The acetyl group at C4 is strongly electron-withdrawing, which would decrease the reactivity of the pyridine ring towards this specific amination, potentially requiring more forcing conditions or resulting in lower yields compared to unsubstituted pyridine.

| Chichibabin Reaction Details | |

| Reaction | Direct amination of a pyridine ring. wikipedia.org |

| Reagent | Sodium Amide (NaNH₂) or Potassium Amide (KNH₂) scientificupdate.com |

| Mechanism | Nucleophilic addition of NH₂⁻ followed by hydride (H⁻) elimination. wikipedia.org |

| Key Intermediate | Anionic σ-adduct (Meisenheimer-type) wikipedia.org |

| Byproduct | Hydrogen gas (H₂) wikipedia.org |

| Influence of Substituents | Electron-withdrawing groups generally inhibit the reaction. wikipedia.org |

Cyclization Reactions

The acetyl group of this compound serves as a versatile functional handle for constructing fused heterocyclic systems. Through various reaction sequences, it can participate in the formation of new rings fused to the parent pyridine core.

Pyrazolo[3,4-b]pyridines: The synthesis of this scaffold often involves the condensation of a 1,3-bielectrophilic component with a hydrazine (B178648) derivative. mdpi.com Starting from this compound, a common strategy would involve first transforming it into a suitable precursor. For instance, the acetyl group can undergo a condensation reaction (like Knoevenagel or Claisen-Schmidt) to form an α,β-unsaturated ketone. This ketone can then react with a substituted hydrazine or an aminopyrazole in a cyclocondensation reaction to construct the fused pyrazole (B372694) ring. One established method involves the ZrCl₄-catalyzed cyclization of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones to yield 1H-pyrazolo[3,4-b]pyridines. mdpi.com

Chromeno[3,2-c]pyridines: These structures are typically formed through reactions that build a pyran ring fused to the pyridine. mdpi.comnih.gov A plausible pathway starting from this compound could involve a condensation reaction between its acetyl group and a derivative of salicylic (B10762653) aldehyde (2-hydroxybenzaldehyde). The resulting intermediate, a chalcone-like structure, could then undergo an intramolecular cyclization via the nucleophilic attack of the phenolic hydroxyl group onto the double bond (Michael addition), followed by dehydration to yield the chromene ring fused to the pyridine. Efficient syntheses of chromeno[3,2-c]pyridines have been reported via cascade reactions involving Michael addition and intramolecular O-cyclization. mdpi.com

Pyrido[3,4-c]pyridazines: The synthesis of this heterocyclic system can be achieved from pyridine precursors. mdpi.comresearchgate.net A highly relevant synthesis starts from 4-acetyl-3-aminopyridine, which is a close analogue of the title compound. mdpi.com The reaction proceeds through diazotization of the amino group, followed by an intramolecular cyclization where the electron-rich enol form of the acetyl group attacks the diazonium salt, ultimately forming the pyridazine (B1198779) ring and yielding a pyrido[3,4-c]pyridazin-4-one. mdpi.com To utilize this compound, it would first need to be converted to a 3-amino derivative, for example, via nitration of the C3 position followed by reduction. Alternatively, the acetyl group can react with hydrazine to form a hydrazone, which can then be cyclized with a suitable C1 synthon to build the pyridazine ring.

| Fused System | General Synthetic Strategy | Key Precursors from this compound |

| Pyrazolo[3,4-b]pyridine | Cyclocondensation of a 1,3-dicarbonyl or α,β-unsaturated ketone with a hydrazine derivative. mdpi.commdpi.com | α,β-Unsaturated ketone (via condensation of the acetyl group). |

| Chromeno[3,2-c]pyridine | Condensation with a salicylic aldehyde derivative followed by intramolecular cyclization. mdpi.com | Chalcone-like intermediate. |

| Pyrido[3,4-c]pyridazine (B3354903) | Cyclization of a 3-amino-4-acetylpyridine derivative or cyclization of a 4-acetylpyridine (B144475) hydrazone. mdpi.com | 3-Amino-4-acetylpyridine or 4-acetylpyridine hydrazone. |

The formation of a 1,3,4-oxadiazole (B1194373) ring typically involves the cyclization of N-acylhydrazones or related intermediates. mdpi.comjchemrev.com The acetyl group in this compound is central to this transformation.

A primary method for synthesizing 1,3,4-oxadiazoles is the reaction of acid hydrazides with a cyclizing agent. To apply this, the acetyl group of this compound would first be oxidized to a carboxylic acid (3-methylpyridine-4-carboxylic acid). This acid can then be converted to its corresponding acid hydrazide. Reaction of this hydrazide with various aldehydes or orthoesters, followed by oxidative cyclization, or by direct reaction with a dehydrating agent like phosphorus oxychloride, would yield a 2-substituted-5-(3-methylpyridin-4-yl)-1,3,4-oxadiazole.

A more direct approach involves the cyclization of hydrazide-hydrazones in acetic anhydride (B1165640), which serves as both a cyclizing and acetylating agent, leading to 3-acetyl-1,3,4-oxadiazoline derivatives. mdpi.com Another efficient method involves the direct reaction of a hydrazide with a methyl ketone, using a base like K₂CO₃ and an oxidant like iodine, which proceeds through C-C bond cleavage, cyclization, and deacylation to form the 1,3,4-oxadiazole. organic-chemistry.org In this scenario, this compound would serve as the methyl ketone component.

| 1,3,4-Oxadiazole Synthesis | |

| Common Precursors | Acid hydrazides, N-acylhydrazones. mdpi.comjchemrev.com |

| Role of this compound | Can act as the methyl ketone component or be converted into a pyridine-4-carboxylic acid hydrazide. |

| Typical Reagents for Cyclization | Acetic Anhydride, Phosphorus Oxychloride, Iodine/Base. mdpi.comorganic-chemistry.org |

| General Pathway | 1. Formation of an acylhydrazone intermediate. 2. Dehydrative or oxidative cyclization to form the oxadiazole ring. |

Condensation Reactions

Condensation reactions involving the acetyl group are a cornerstone of the chemical transformations of this compound, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecules.

The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comresearchgate.net The acetyl group of this compound serves as the ketone component in this reaction.